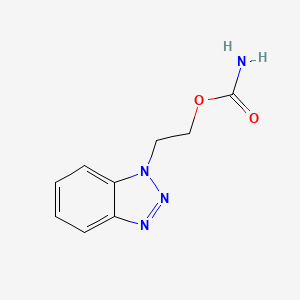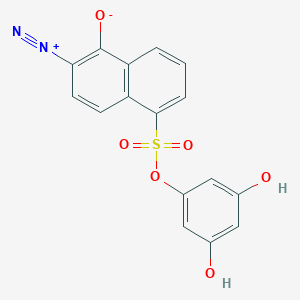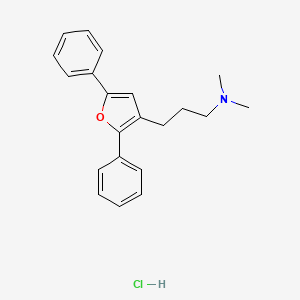
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT: is a chemically modified derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups attached to the hydroxyl groups of the galactose molecule, and an ethylxanthate group. It is primarily used in organic synthesis and various biochemical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT typically involves the acetylation of galactose. The process begins with the protection of the hydroxyl groups of galactose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tetra-O-acetylated galactose. The ethylxanthate group is then introduced through a nucleophilic substitution reaction using ethylxanthate salts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent galactose molecule.
Nucleophilic Substitution: The ethylxanthate group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Ethylxanthate salts and appropriate solvents such as dichloromethane
Major Products:
Hydrolysis: Yields galactose and acetic acid.
Nucleophilic Substitution: Yields various substituted galactose derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mécanisme D'action
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The acetyl groups protect the hydroxyl groups of galactose, making the molecule more stable and less reactive under certain conditions. The ethylxanthate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. These properties make it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT is unique due to the presence of the ethylxanthate group, which imparts distinct chemical reactivity compared to other acetylated sugars. This makes it particularly useful in specific synthetic applications where the ethylxanthate group can be exploited for further chemical transformations .
Propriétés
Formule moléculaire |
C17H24O10S2 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
Clé InChI |
GYORARISFGRNMU-CWVYHPPDSA-N |
SMILES isomérique |
CCOC(=S)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)

